molecular formula C16H10N4O2 B2612518 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 888409-90-3

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2612518
CAS No.: 888409-90-3
M. Wt: 290.282
InChI Key: NEYSKOGBXKIFGX-UHFFFAOYSA-N
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Description

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of acylhydrazines. One common method includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, catalytic Cu(OTf)2, and stoichiometric molecular I2 . Another method involves the cyclization of acylhydrazines using polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the position of the nitrogen atoms.

    1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.

Uniqueness

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and antioxidant agent makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c17-10-11-6-8-12(9-7-11)14(21)18-16-20-19-15(22-16)13-4-2-1-3-5-13/h1-9H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYSKOGBXKIFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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